PYY-(3-36) (pig)
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Overview
Description
Peptide YY (3-36) is a 36-residue peptide first isolated from porcine intestine. It is a truncated form of the full-length peptide YY (1-36) and is produced by the cleavage of the full-length peptide by the enzyme dipeptidyl peptidase-4. Peptide YY (3-36) is known for its role in reducing food intake and regulating appetite by interacting with specific receptors in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptide YY (3-36) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of peptide YY (3-36) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The process ensures high purity and yield, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Peptide YY (3-36) undergoes various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Specific amino acid residues can be substituted with other residues to create analogs with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with free thiol groups.
Substitution: Peptide analogs with altered biological activity.
Scientific Research Applications
Peptide YY (3-36) has several scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating appetite and food intake.
Medicine: Explored as a potential therapeutic agent for obesity and metabolic disorders.
Industry: Used in the development of peptide-based drugs and as a research tool in pharmaceutical studies .
Mechanism of Action
Peptide YY (3-36) exerts its effects by binding to neuropeptide Y receptors, particularly the Y2 receptor, in the brain. This interaction inhibits the release of neuropeptide Y, a potent stimulator of appetite, thereby reducing food intake. The peptide also modulates other pathways involved in energy homeostasis and metabolism .
Comparison with Similar Compounds
Peptide YY (3-36) belongs to the neuropeptide Y family, which includes other peptides such as neuropeptide Y and pancreatic polypeptide. Compared to these peptides, peptide YY (3-36) has a higher affinity for the Y2 receptor and is more effective in reducing food intake. Other similar compounds include:
Neuropeptide Y: A 36-residue peptide that stimulates appetite and food intake.
Pancreatic Polypeptide: A 36-residue peptide involved in regulating pancreatic secretion and gastrointestinal motility .
Peptide YY (3-36) is unique in its ability to selectively bind to the Y2 receptor and its potential therapeutic applications in obesity and metabolic disorders.
Properties
Molecular Formula |
C176H271N51O55 |
---|---|
Molecular Weight |
3981 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C176H271N51O55/c1-84(2)67-113(154(263)201-103(26-18-60-190-173(181)182)146(255)216-120(75-98-78-189-83-195-98)159(268)215-119(73-96-37-45-101(234)46-38-96)157(266)210-114(68-85(3)4)155(264)217-121(76-131(180)237)160(269)211-116(70-87(7)8)161(270)223-138(88(9)10)167(276)224-139(93(15)231)168(277)207-106(29-21-63-193-176(187)188)144(253)203-108(49-54-130(179)236)149(258)200-105(28-20-62-192-175(185)186)147(256)219-123(172(281)282)74-97-39-47-102(235)48-40-97)212-163(272)124(80-228)220-141(250)90(12)196-152(261)117(71-94-33-41-99(232)42-34-94)214-158(267)118(72-95-35-43-100(233)44-36-95)213-145(254)104(27-19-61-191-174(183)184)202-162(271)125(81-229)221-156(265)115(69-86(5)6)209-151(260)110(52-57-135(243)244)204-150(259)111(53-58-136(245)246)206-166(275)129-32-24-66-227(129)171(280)126(82-230)222-142(251)91(13)197-153(262)122(77-137(247)248)218-148(257)107(50-55-133(239)240)199-132(238)79-194-164(273)127-30-22-64-225(127)169(278)92(14)198-143(252)109(51-56-134(241)242)205-165(274)128-31-23-65-226(128)170(279)112(25-16-17-59-177)208-140(249)89(11)178/h33-48,78,83-93,103-129,138-139,228-235H,16-32,49-77,79-82,177-178H2,1-15H3,(H2,179,236)(H2,180,237)(H,189,195)(H,194,273)(H,196,261)(H,197,262)(H,198,252)(H,199,238)(H,200,258)(H,201,263)(H,202,271)(H,203,253)(H,204,259)(H,205,274)(H,206,275)(H,207,277)(H,208,249)(H,209,260)(H,210,266)(H,211,269)(H,212,272)(H,213,254)(H,214,267)(H,215,268)(H,216,255)(H,217,264)(H,218,257)(H,219,256)(H,220,250)(H,221,265)(H,222,251)(H,223,270)(H,224,276)(H,239,240)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,281,282)(H4,181,182,190)(H4,183,184,191)(H4,185,186,192)(H4,187,188,193)/t89-,90-,91-,92-,93+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,138-,139-/m0/s1 |
InChI Key |
ZNNVQCVFCHLUQQ-NYGOYQSZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(C)N |
Origin of Product |
United States |
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